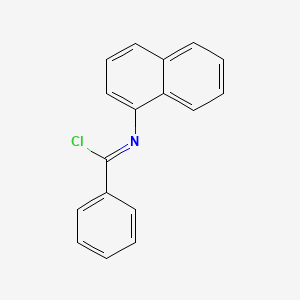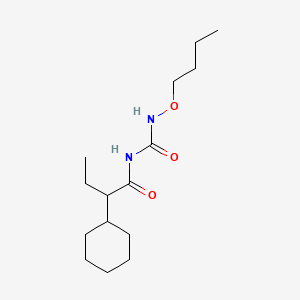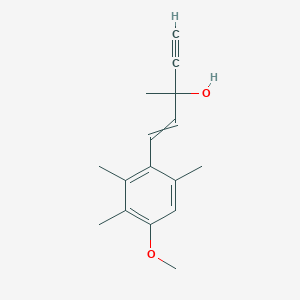
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a precursor compound, followed by a series of reactions to introduce the methoxy group and the multiple methyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of some intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double or triple bonds into single bonds, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activity, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-1,4-pentadien-3-ol
Comparison: Compared to similar compounds, 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL stands out due to its unique combination of functional groups and bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
54756-70-6 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3 |
InChI-Schlüssel |
LWTUOVCJGLKIJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
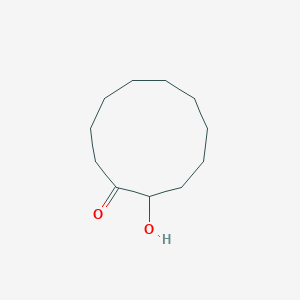
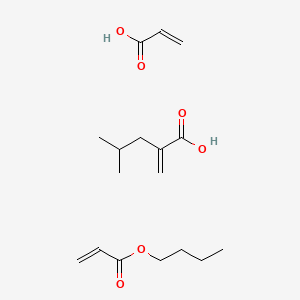
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
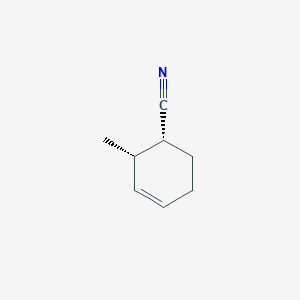

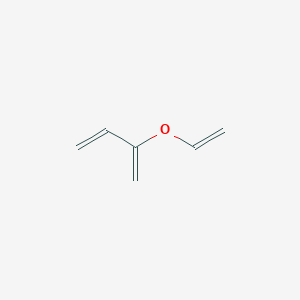
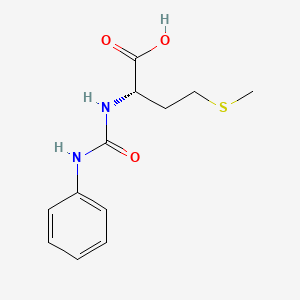
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
